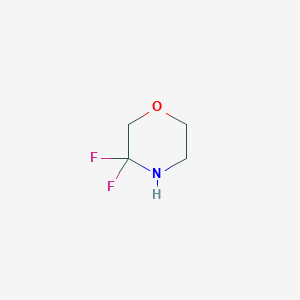

3,3-Difluoromorpholine

Description

Contextual Significance of Organofluorine Compounds in Chemical Research

The field of organofluorine chemistry, which focuses on organic compounds containing a carbon-fluorine bond, has become a vital area of modern chemical research. numberanalytics.com The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com

The journey of organofluorine chemistry began in the 19th century. numberanalytics.comnumberanalytics.com One of the earliest reported instances was in 1835, when Dumas and Péligot synthesized fluoromethane (B1203902) by distilling dimethyl sulfate (B86663) with potassium fluoride (B91410). wikipedia.org A significant advancement came in 1862 when Alexander Borodin developed a halogen exchange method, synthesizing benzoyl fluoride from benzoyl chloride and potassium bifluoride. wikipedia.org However, the field gained substantial momentum in the mid-20th century, spurred by the discovery of new synthesis methods and the unique properties of these compounds. numberanalytics.com The development of fluorinated compounds like Freon (dichlorodifluoromethane) in the 1920s for refrigeration marked a new era in the application of this chemistry. numberanalytics.com The introduction of the first fluorinated drug, fludrocortisone, in 1954, further solidified the importance of fluorine in medicinal chemistry. tandfonline.comnih.gov

In contemporary chemical research, fluorinated heterocycles have emerged as crucial scaffolds in drug discovery and materials science. tandfonline.comnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms for drug synthesis, with approximately 85% of bioactive compounds featuring a heterocyclic moiety. tandfonline.comnih.gov The strategic incorporation of fluorine into these heterocyclic structures can lead to dramatic changes in a molecule's properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. beilstein-journals.org

The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comrsc.org This is because the carbon-fluorine bond is the strongest in organic chemistry, and its presence can modulate the acidity or basicity of nearby functional groups. tandfonline.comjst.go.jp Consequently, over 20% of pharmaceuticals on the market contain fluorine, with many of them being blockbuster drugs. tandfonline.comnih.govrsc.org Between 2016 and 2024, 41 small molecules where a fluorinated group is directly linked to a heterocyclic ring were approved by the FDA, highlighting the versatility and importance of these compounds in treating a wide range of diseases. tandfonline.com

The Morpholine (B109124) Core Structure in Chemical Design

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a prevalent feature in numerous approved and experimental drugs. nih.govbiosynce.com

Morpholine (C₄H₉NO) possesses a chair-like conformation and exhibits both basic and polar characteristics due to the presence of the nitrogen and oxygen atoms. biosynce.com The nitrogen atom acts as a base, while the oxygen atom contributes to the molecule's polarity. biosynce.com This dual nature allows morpholine derivatives to engage in various biological interactions, including hydrogen bonding and electrostatic interactions. biosynce.com In drug design, the morpholine moiety is often incorporated to improve a compound's physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. nih.govbiosynce.comthieme-connect.com Its versatile and accessible nature makes it a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

The strategic fluorination of the morpholine ring is a key strategy in medicinal chemistry to fine-tune the properties of drug candidates. chim.it Introducing fluorine atoms to the morpholine scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability. chim.itsmolecule.com Fluorination can influence the basicity of the morpholine nitrogen, which can affect its interaction with biological targets. beilstein-journals.org Furthermore, the introduction of fluorine can create novel conformational preferences in the ring, potentially leading to enhanced binding affinity and selectivity for target proteins. chim.it This targeted modification allows chemists to optimize the pharmacokinetic and pharmacodynamic profiles of morpholine-containing compounds. chim.it

Specific Focus on 3,3-Difluoromorpholine

This article will focus specifically on the chemical compound This compound . This compound is a derivative of morpholine where two fluorine atoms are attached to the third carbon atom of the ring. smolecule.com The presence of the gem-difluoro group at this position imparts unique structural and electronic properties to the molecule. smolecule.com The molecular formula of this compound is C4H7F2NO. smolecule.com The incorporation of the two fluorine atoms is known to enhance the compound's lipophilicity and alter its reactivity compared to its non-fluorinated counterpart. smolecule.com Due to these unique characteristics, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. smolecule.com

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C4H7F2NO | 123.10 smolecule.com |

| 4-Ethyl-3,3-difluoromorpholine | C6H11F2NO | 151.15 nih.gov |

| 2,2-Difluoromorpholine (B2505799) | C4H7F2NO | 123.1 chembk.com |

| Morpholine | C4H9NO | 87.12 |

Unique Structural Features and Electronic Properties of the Gem-Difluoromethylene Unit

The gem-difluoromethylene group is a unique structural motif whose influence extends beyond simple substitution, imparting distinct conformational and electronic characteristics to a molecule. rhhz.net It is often considered a valuable bioisostere of functional groups like carbonyls (C=O) or ether oxygens, capable of mimicking their steric profile while altering electronic properties. rsc.orgrsc.org

Structurally, the presence of two fluorine atoms on the same carbon atom leads to a wider C-C(F₂)-C bond angle compared to its non-fluorinated counterpart. beilstein-journals.org This geometric perturbation can have a significant impact on the conformation of cyclic systems. beilstein-journals.org Studies on macrocyclic structures have shown that the inclusion of a gem-difluorinated unit can alter the conformational equilibrium, in some cases encouraging a cis-amide conformation where a trans-amide would typically be dominant. nih.govrsc.orgdiva-portal.orgrsc.org This ability to act as a conformational design tool allows for the fine-tuning of molecular shapes to optimize interactions with biological targets. nih.govrsc.org

From an electronic standpoint, the gem-difluoro group is characterized by the powerful inductive electron-withdrawing effects of the two highly electronegative fluorine atoms. nih.gov This effect renders the difluorinated carbon electrophilic and can influence the reactivity of adjacent functional groups. nih.gov For instance, a C-O bond adjacent to a CF₂ group is more stabilized and less susceptible to substitution reactions. thieme-connect.com Furthermore, the CF₂ group can modulate the pKa of neighboring functional groups, a critical factor in drug design. rsc.org The unique electronic and steric properties imparted by the gem-difluoro substitution can also be harnessed to achieve high regioselectivity in chemical reactions. rsc.org The selective incorporation of a CF₂ group is a recognized strategy for improving properties such as metabolic stability and membrane permeability in bioactive compounds. enamine.netenamine.net

Table 1: Comparative Properties of Methylene, Carbonyl, and Gem-Difluoromethylene Groups

| Property | Methylene (-CH₂-) | Carbonyl (C=O) | Gem-Difluoromethylene (-CF₂-) |

|---|---|---|---|

| Bioisosteric Role | Aliphatic Linker | Hydrogen Bond Acceptor | Bioisostere for Carbonyl or Ether Oxygen rsc.orgrsc.org |

| Typical Bond Angle | ~109.5° | ~120° | Wider than -CH₂- beilstein-journals.org |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Strongly Inductively Electron-Withdrawing nih.gov |

| Conformational Impact | Flexible | Rigid, Planar | Can induce specific ring puckering and conformations nih.govrsc.org |

| Influence on Adjacent Bonds | Minimal | Activates adjacent positions | Can stabilize adjacent bonds (e.g., C-O) thieme-connect.com |

Positioning of this compound within Fluorinated Morpholine Research

Research into fluorinated morpholines, including this compound, is predominantly situated within the field of medicinal chemistry, where these compounds serve as valuable building blocks for the synthesis of complex, biologically active molecules. google.comgoogle.com The introduction of a difluorinated morpholine moiety into a larger molecular scaffold is a deliberate strategy aimed at leveraging the unique properties of the gem-difluoro unit to enhance pharmacological profiles. researchgate.net

This compound and its derivatives have been incorporated into molecular structures designed as potential therapeutics. For example, it has been used in the synthesis of compounds investigated as inhibitors of extracellular-signal-regulated kinase (ERK), a pathway often activated in various cancers. google.com It has also appeared in the patent literature as a component in the synthesis of novel indolizine-2-carboxamides being explored for activity against the hepatitis B virus (HBV). google.com Similarly, difluoromorpholine hydrochloride has been utilized as a reactant in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) quinoline-4-carboxamides intended to treat conditions mediated by Prolyl endopeptidase fibroblast activation protein (FAP). googleapis.com

The exploration of this compound is part of a broader interest in fluorinated heterocyclic systems. Research also extends to isomers like 2,2-difluoromorpholine and other derivatives such as 3-fluoro-4-morpholinyl aniline, which are similarly employed as precursors in the synthesis of pharmaceutical agents. smolecule.comgoogle.com The overarching goal of this research is to use these fluorinated building blocks to create novel chemical entities with improved potency and optimized physicochemical properties. enamine.netenamine.net

Structure

3D Structure

Properties

Molecular Formula |

C4H7F2NO |

|---|---|

Molecular Weight |

123.10 g/mol |

IUPAC Name |

3,3-difluoromorpholine |

InChI |

InChI=1S/C4H7F2NO/c5-4(6)3-8-2-1-7-4/h7H,1-3H2 |

InChI Key |

BCNGYLMHZDNWAR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3,3 Difluoromorpholine

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in the 3,3-difluoromorpholine ring retains a lone pair of electrons, allowing it to function as a nucleophile. However, the strong electron-withdrawing effect of the adjacent difluoromethyl group (CF2) reduces its nucleophilicity compared to non-fluorinated morpholine (B109124). Despite this, the nitrogen atom can participate in various nucleophilic reactions. smolecule.com

The nitrogen atom of this compound can undergo alkylation and acylation reactions when treated with suitable electrophiles. These reactions are fundamental for the synthesis of various derivatives.

Alkylation: This involves the reaction with alkyl halides or other alkylating agents to form N-alkyl-3,3-difluoromorpholinium salts or, after deprotonation, N-alkyl-3,3-difluoromorpholines. The reaction follows a standard nucleophilic substitution pathway where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. nih.gov The selective alkylation of the C-H bond alpha to the nitrogen is a common strategy in the functionalization of amines. nih.gov

Acylation: This reaction occurs with acylating agents like acyl chlorides or anhydrides. nih.govepo.org The nitrogen atom attacks the carbonyl carbon of the acyl group, leading to the formation of N-acyl-3,3-difluoromorpholines. epo.org Catalysts, such as Lewis acids or Brønsted acids, are often employed to enhance the reactivity of the acylating agent. nih.govmdpi.comresearchgate.net

These reactions are crucial for incorporating the this compound scaffold into more complex molecular architectures.

The alkylation and acylation reactions described above are primary methods for generating a wide array of N-substituted this compound derivatives. cas.cn The synthesis of these derivatives is a key step in exploring their potential applications, particularly in medicinal chemistry where the morpholine motif is prevalent. mdpi.comnih.govopenmedicinalchemistryjournal.com The properties of the resulting N-substituted compound can be fine-tuned by varying the nature of the alkyl or acyl group attached to the nitrogen.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| N-Alkylation | Alkyl Halides | N-Alkyl-3,3-difluoromorpholines | Base may be required |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl-3,3-difluoromorpholines | Often requires a catalyst |

Reactivity of the Gem-Difluoromethylene Moiety

The gem-difluoromethylene (CF2) group at the C-3 position is the most distinctive feature of this compound, imparting unique reactivity to this position.

Direct nucleophilic substitution at a saturated carbon bearing two fluorine atoms is generally challenging. The carbon-fluorine bond is the strongest single bond to carbon, making the fluoride (B91410) ion a poor leaving group under typical SN2 or SN1 conditions. chemguide.co.uksavemyexams.com Consequently, fluoroalkanes are significantly less reactive in nucleophilic substitution reactions compared to their chloro-, bromo-, and iodo-alkane counterparts. chemguide.co.uk For a nucleophile to attack the C-3 carbon of this compound and displace a fluoride ion, harsh reaction conditions or specific activation of the C-F bond would be necessary. ksu.edu.samasterorganicchemistry.com The back-side attack required for an SN2 reaction is also sterically hindered by the ring structure and the other fluorine atom. chemguide.co.uk

While direct substitution is difficult, the removal of fluorine atoms from the gem-difluoro moiety can occur through various defluorination pathways. These reactions are significant as they can lead to the formation of different fluorinated or non-fluorinated structures.

Reductive Defluorination: This process involves the cleavage of C-F bonds through reduction. For instance, photoredox catalysis has been used for the hydrodefluorination (replacement of F with H) of trifluoromethylarenes, a process that proceeds via the formation of a radical anion followed by fluoride expulsion. nih.gov Similar principles could potentially be applied to achieve partial or full defluorination at the C-3 position of this compound.

Eliminative Defluorination: In appropriately structured molecules, the elimination of fluoride can lead to the formation of a double bond. For example, dehydrofluorination of certain trifluoromethyl-containing β-lactams yields gem-difluoroalkenes. acs.org

Lewis Acid-Mediated Defluorination: Strong Lewis acids can interact with the fluorine atoms, facilitating their abstraction. This has been observed in reactions of palladium-fluoroalkyl complexes with arylboranes, leading to a net defluorinative arylation. nsf.gov A similar strategy could potentially be used to functionalize the C-3 position.

The electron-withdrawing nature of the two fluorine atoms can stabilize negative or radical character on the adjacent C-2 or C-4 carbons, but more interestingly, it can influence the formation of reactive species at the C-3 position itself.

Fluorinated Carbanions: The introduction of an electron-withdrawing group, such as a sulfonyl group, adjacent to a fluorinated carbon can stabilize a carbanion through electron delocalization. cas.cn This stabilization can overcome the "negative fluorine effect," which is the repulsion between the electron pairs on the carbanionic carbon and the fluorine atoms. cas.cn While direct deprotonation at C-3 of this compound to form a carbanion is not commonly reported, such an intermediate could potentially be generated under strong basic conditions and participate in subsequent reactions.

Fluorinated Radicals: The gem-difluoromethylene group can be involved in radical reactions. For example, radical-type ring-opening reactions of gem-difluorocyclopropanes have been demonstrated. acs.orgnih.gov Bromodifluorophenylsulfanylmethane has been shown to be a versatile source of the difluorophenylsulfanylmethyl radical. figshare.comnih.gov It is conceivable that under appropriate conditions, a radical could be generated at the C-3 position of this compound, opening pathways for radical-based C-C bond formation or other transformations.

| Reactive Intermediate | Formation Method | Potential Subsequent Reaction | Reference Concept |

| C-3 Carbanion | Deprotonation with strong base (hypothetical) | Reaction with electrophiles | Stabilization by electron-withdrawing groups cas.cn |

| C-3 Radical | Radical initiator, photoredox catalysis (hypothetical) | Addition to alkenes, cyclization | Radical reactions of gem-difluoro compounds acs.orgnih.govfigshare.comnih.gov |

Ring-Opening and Rearrangement Reactions

The introduction of fluorine atoms can destabilize the heterocyclic ring, making it more susceptible to ring-opening and rearrangement reactions compared to its non-fluorinated counterpart.

Pathways Leading to Morpholine Ring Scission

Ring-opening reactions of cyclic ethers and amines are well-documented and typically proceed via nucleophilic or electrophilic attack, often facilitated by acid or base catalysis or the presence of ring strain. magtech.com.cnchemistrysteps.comjsynthchem.comlibretexts.org For this compound, the strong electron-withdrawing effect of the two fluorine atoms is expected to make the adjacent carbon atom (C2) and the nitrogen atom more electrophilic. This increased electrophilicity can facilitate nucleophilic attack, potentially leading to the cleavage of the C2-N or C2-O bond.

Pathways for ring scission could be initiated by:

Nucleophilic Attack: Strong nucleophiles could attack the C2 or C6 positions, leading to the opening of the morpholine ring. The regioselectivity of such an attack would be influenced by both steric and electronic factors.

Acid Catalysis: In the presence of a strong acid, protonation of the oxygen or nitrogen atom would activate the ring towards nucleophilic attack, even by weak nucleophiles. This could lead to the formation of a transient carbocation or a species with significant carbocationic character at C2 or C6, followed by ring opening. libretexts.org

Reductive Cleavage: The use of strong reducing agents could potentially lead to the cleavage of the C-O or C-N bonds within the ring.

Mechanistic Studies of Rearrangement Processes

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in In the context of this compound, rearrangements could be triggered by the formation of reactive intermediates such as carbocations or carbanions adjacent to the difluorinated carbon. One of the most common types of rearrangement is the sigmatropic rearrangement, which involves a concerted pericyclic reaction. wikipedia.orglibretexts.org

For instance, the Claisen and Cope rearrangements are well-known researchgate.netresearchgate.net-sigmatropic shifts. wikipedia.orgmdpi.comorganic-chemistry.org While a direct analogue in this compound is not immediately apparent without further functionalization, the principles of sigmatropic rearrangements could apply to derivatives of this compound. Mechanistic studies of such processes would typically involve:

Crossover Experiments: To determine if a rearrangement is intramolecular or intermolecular. mvpsvktcollege.ac.in

Isotopic Labeling: To trace the path of migrating atoms or groups.

Computational Studies: To model transition states and reaction pathways.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.comrsc.org While direct cross-coupling on the this compound ring might be challenging, its derivatives, particularly N-aryl or N-acyl derivatives, could be suitable substrates.

A study on the palladium-catalyzed α-arylation of trimethylsilyl (B98337) enolates of α,α-difluoroacetamides demonstrated the successful coupling of morpholinyl amides with various aryl bromides. nih.govacs.orgacs.org This suggests that N-acylated this compound could potentially undergo similar transformations. The general mechanism for such a reaction, for instance a Suzuki-Miyaura coupling, would involve the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.com

A hypothetical palladium-catalyzed cross-coupling reaction involving an N-functionalized this compound derivative is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| N-Aryl-3,3-difluoromorpholine | Organoboron reagent | Pd(OAc)₂ | SPhos | K₃PO₄ | N-Biaryl-3,3-difluoromorpholine |

| N-Acyl-3,3-difluoromorpholine | Aryl halide | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | N-Acyl-2-aryl-3,3-difluoromorpholine |

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

The success of these reactions is often highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govacs.orgacs.org

Copper-Mediated Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a cost-effective alternative to palladium-catalyzed transformations for the formation of C-N, C-O, and C-S bonds. mdpi.comnih.gov These reactions are particularly relevant for the synthesis and functionalization of N-heterocycles. The use of diamine ligands has been shown to significantly improve the efficiency of copper-catalyzed cross-coupling reactions. rsc.org

It is plausible that this compound could participate in copper-catalyzed N-arylation reactions with aryl halides to form N-aryl-3,3-difluoromorpholine derivatives. The mechanism of these reactions can be complex, potentially involving Cu(I)/Cu(III) or radical pathways. mdpi.com

Recent advances have also focused on copper-catalyzed difluoroalkylation reactions, which proceed through a radical mechanism. nih.gov

Other Metal-Catalyzed Processes

Advanced Characterization and Spectroscopic Analysis Methodologies for 3,3 Difluoromorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of 3,3-Difluoromorpholine would be expected to show distinct signals for the protons on the morpholine (B109124) ring. The protons on the carbons adjacent to the nitrogen (C5-H and C6-H) and the oxygen (C2-H) would likely appear as complex multiplets due to coupling with each other and potentially long-range coupling with the fluorine atoms. The integration of these signals would correspond to the number of protons in each unique environment. However, no specific chemical shift values or coupling constants for the protons in this compound have been reported in the available literature.

¹³C NMR for Carbon Skeleton Elucidation

In a ¹³C NMR spectrum of this compound, distinct signals would be anticipated for the four unique carbon atoms of the morpholine ring. The carbon atom bonded to the two fluorine atoms (C3) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon would be significantly influenced by the high electronegativity of the fluorine atoms. The other carbon atoms (C2, C5, and C6) would also show distinct chemical shifts based on their proximity to the nitrogen and oxygen heteroatoms. Specific chemical shift and coupling constant data for this compound are not documented in the searched sources.

¹⁹F NMR for Fluorine Environment and Coupling Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. huji.ac.il For this compound, the two fluorine atoms at the C3 position are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would likely be a triplet due to coupling with the two adjacent protons on C2 (²JHF). The chemical shift of this signal would provide information about the electronic environment of the fluorine atoms. No experimental ¹⁹F NMR data for this compound could be found.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton network within the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

While these techniques would be essential for the complete structural assignment of this compound, no published 2D NMR data for this compound was identified.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₄H₇F₂NO, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence. A search for HRMS data for this compound did not yield any specific experimental results.

Infrared (IR) Spectroscopy

Vibrational Analysis of Characteristic Functional Groups

While general vibrational modes for morpholine and fluorinated aliphatic compounds are known, a specific vibrational analysis for this compound, including the precise frequencies and intensities of its characteristic functional groups (N-H stretching, C-H stretching, C-O-C stretching, and C-N stretching), is not documented.

Detection of C-F Stretching Frequencies

The characteristic and typically strong carbon-fluorine (C-F) stretching frequencies for this compound have not been reported. The exact position of these bands in the infrared spectrum, which would confirm the presence of the geminal difluoro group, is unknown.

Raman Spectroscopy

Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. However, no Raman spectrum for this compound is available in the scientific literature, precluding an analysis of its vibrational modes that are Raman-active.

X-ray Crystallography for Solid-State Structure DeterminationThe solid-state structure of this compound has not been determined by X-ray crystallography. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule in the crystalline state is not available.

Conformation and Bond Length Analysis

The structural integrity and spatial arrangement of this compound are dictated by its conformation and the lengths of its constituent chemical bonds. A comprehensive understanding of these features is crucial for predicting its reactivity and interactions.

The morpholine ring is known to predominantly adopt a chair conformation, as this arrangement minimizes both angular and torsional strain. Spectroscopic and computational studies of morpholine have confirmed the stability of the chair form, with the N-H proton being able to exist in either an axial or equatorial position. acs.org It is therefore highly probable that this compound also adopts a stable chair conformation.

The introduction of two fluorine atoms at the C3 position is expected to influence the conformational preference of the ring. In related fluorinated piperidine (B6355638) systems, the orientation of the fluorine atoms (axial or equatorial) is governed by a complex interplay of steric and stereoelectronic effects. d-nb.info For instance, in some 3-fluoropiperidines, an axial orientation of the fluorine atom is preferred. d-nb.info In the case of this compound, one fluorine atom would occupy an axial position while the other would be equatorial in the chair conformation. The precise energetic preference would require detailed computational modeling.

The bond lengths within the this compound molecule are anticipated to be influenced by the high electronegativity of the fluorine atoms. The C-F bonds will be highly polarized, and this can have a subtle effect on adjacent bond lengths through inductive effects. The table below provides expected bond lengths for this compound based on standard values for similar chemical environments.

| Bond | Expected Bond Length (Å) |

| C-F | ~1.35 |

| C-N | ~1.47 |

| C-O | ~1.43 |

| C-C | ~1.52 |

| N-H | ~1.01 |

This interactive table contains illustrative data based on analogous compounds.

Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties, such as boiling point, solubility, and crystal packing. The presence of fluorine atoms, an oxygen atom, and a secondary amine group creates several possibilities for non-covalent interactions.

The primary intermolecular forces at play are expected to be:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor. The oxygen atom, the nitrogen atom, and potentially the fluorine atoms can act as hydrogen bond acceptors. While C-F bonds are not strong hydrogen bond acceptors, weak interactions of the C-F···H-N type may be possible. The most significant hydrogen bonds are likely to be of the N-H···O and N-H···N type, leading to the formation of chains or dimers in the condensed phase.

The table below summarizes the potential intermolecular interactions for this compound.

| Interaction Type | Donor/Acceptor Groups | Relative Strength |

| Hydrogen Bonding | Donor: N-H; Acceptors: O, N, F | Strong |

| Dipole-Dipole | C-F, C-O, C-N bonds | Moderate |

| Van der Waals Forces | Entire molecule | Weak |

This interactive table outlines the anticipated intermolecular interactions.

Computational Chemistry and Theoretical Studies of 3,3 Difluoromorpholine

Quantum Chemical Calculations

Quantum chemical calculations are foundational for predicting the behavior of molecules. For 3,3-Difluoromorpholine, these studies would illuminate how the introduction of the gem-difluoro group alters the properties of the parent morpholine (B109124) ring.

Electronic Structure and Molecular Orbital Theory

A detailed analysis of the electronic structure would involve mapping the distribution of electrons within the molecule. The high electronegativity of the two fluorine atoms is expected to significantly withdraw electron density from the C3 carbon, creating a strong dipole and influencing the reactivity of the entire ring. Molecular Orbital (MO) theory calculations would identify the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The characteristics of these frontier orbitals are critical for predicting how the molecule interacts with other reagents. It is hypothesized that the HOMO would be localized on the nitrogen and oxygen atoms, while the LUMO would be associated with the C-F bonds, but specific calculations are needed for confirmation.

Conformational Analysis and Energy Landscapes

Like morpholine, this compound is expected to adopt a chair conformation. However, the steric and electronic effects of the gem-difluoro group would introduce unique features. A thorough conformational analysis would involve calculating the potential energy surface to identify the most stable conformers and the energy barriers for ring inversion. Such studies would quantify the energetic preferences and provide a dynamic picture of the molecule's structure, which is crucial for understanding its biological activity and reactivity.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map would provide a visual guide to the charge distribution of this compound. This map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions. It is anticipated that the fluorine and oxygen atoms would be regions of negative potential, while the N-H proton and the carbon atom at the C3 position would exhibit a positive potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical studies are invaluable for predicting how a molecule will react and for elucidating the step-by-step pathways of chemical transformations.

Theoretical Elucidation of Reaction Pathways

Computational modeling could be used to explore various potential reactions involving this compound, such as N-alkylation, N-acylation, or substitution reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists could predict the most favorable reaction pathways without conducting extensive laboratory experiments.

Energy Barriers and Rate Constants

For any proposed reaction mechanism, the calculation of energy barriers (activation energies) is essential. These barriers determine the rate of a reaction. By identifying the transition state structures and their corresponding energies, it is possible to predict reaction kinetics and understand how changes in the molecular structure would affect its reactivity. This information is fundamental for optimizing synthetic routes and designing new chemical processes.

While the principles of computational chemistry suggest these effects and properties, specific data tables and detailed research findings for this compound are not present in the current body of scientific literature. Future research in this area would be highly valuable to the chemistry community.

Computational and Theoretical Investigations of this compound Remain an Unexplored Area of Research

Despite the growing interest in fluorinated organic compounds in medicinal and materials chemistry, a comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies on the specific compound This compound . While computational chemistry is a powerful tool for predicting molecular properties and dynamics, it appears that this particular difluorinated heterocycle has not yet been a specific subject of in-depth investigation in the public domain.

Extensive searches for scholarly articles and data repositories have not yielded specific research focused on the computational prediction of spectroscopic parameters, molecular dynamics simulations, or the application of machine learning and artificial intelligence to understand the chemistry of this compound. General computational methods for predicting NMR chemical shifts and calculating vibrational frequencies for IR and Raman spectra are well-established. nih.gov Similarly, molecular dynamics simulations are routinely used to study the behavior of molecules over time. nih.gov However, the application of these specific techniques to this compound is not documented in the available literature.

The field of computational chemistry has seen significant advancements in accurately predicting the properties of fluorinated compounds. For instance, density functional theory (DFT) is a common method for predicting NMR chemical shifts in fluorinated aromatic compounds. e-bookshelf.descirp.orgrsc.org Likewise, computational methods are frequently employed to calculate the vibrational frequencies that correspond to infrared and Raman spectra for a wide range of molecules. core.ac.uknih.govemerginginvestigators.orgresearchgate.net

Molecular dynamics simulations have been successfully applied to study the behavior of various fluorine-containing molecules, providing insights into their physical and chemical properties. Furthermore, the integration of machine learning and artificial intelligence is becoming increasingly prevalent in chemistry to accelerate discovery and deepen the understanding of molecular systems. These methodologies offer the potential to significantly enhance our knowledge of compounds like this compound.

While the broader context of computational chemistry of fluorinated heterocycles is an active area of research, the specific focus on this compound is currently a gap in the scientific literature. Therefore, the detailed computational analysis, including predictive data for its spectroscopic and dynamic properties, remains to be performed. The absence of such studies means that data tables for predicted NMR chemical shifts, vibrational frequencies, and specific parameters from molecular dynamics simulations for this compound cannot be generated at this time.

Future computational studies on this compound would be valuable in elucidating its structural, electronic, and dynamic properties, which could in turn guide its potential applications in various fields of chemical science.

Strategic Applications of 3,3 Difluoromorpholine in Chemical Synthesis and Drug Discovery

As a Versatile Building Block in Organic Synthesis

The 3,3-difluoromorpholine scaffold serves as a valuable starting material for the construction of more complex molecular architectures. Its inherent functionality, combining the reactivity of a secondary amine with the modulating effects of the gem-difluoro group, allows for its incorporation into a variety of organic frameworks.

Precursor for Advanced Organic Materials

The application of this compound as a monomer for the synthesis of advanced organic materials is an emerging area of interest. Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of the this compound moiety into a polymer backbone could impart these desirable characteristics. For example, it could be envisioned as a monomer in step-growth polymerization reactions, reacting with diacyl chlorides or other bifunctional electrophiles to form polyamides or related polymers. The presence of the fluorine atoms would be expected to enhance the material's hydrophobicity and thermal stability.

Role in Medicinal Chemistry Design Principles

In the realm of drug discovery, the morpholine (B109124) ring is a common heterocyclic motif found in numerous approved drugs. The introduction of a gem-difluoro group at the 3-position of the morpholine ring offers a powerful strategy to modulate the properties of drug candidates.

Bioisosteric Replacement Strategies Utilizing the Gem-Difluoromethylene Unit

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The gem-difluoromethylene (CF2) group is a well-established bioisostere of a carbonyl group (C=O), an ether oxygen (-O-), or a methylene group (-CH2-). In the context of this compound, the CF2 group can be considered a bioisosteric replacement for the CH2 group at the 3-position of the morpholine ring. This substitution can lead to significant changes in the molecule's conformation, electronic distribution, and metabolic stability. The fluorine atoms can block metabolic oxidation at that position, potentially increasing the drug's half-life. The substitution of a methylene group with a gem-difluoro group can also alter the pKa of the morpholine nitrogen, which can impact its binding to the target protein.

Modulation of Physicochemical Properties for Drug Design

The introduction of the gem-difluoro group in this compound significantly influences key physicochemical properties that are critical for drug efficacy. These properties include lipophilicity, membrane permeability, and metabolic stability.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms generally increases the lipophilicity of a molecule. Therefore, it is anticipated that this compound is more lipophilic than its non-fluorinated counterpart, morpholine. This increased lipophilicity can enhance the ability of a drug candidate to cross biological membranes, a critical step for reaching its intracellular target.

The following table illustrates the expected trend in lipophilicity upon the introduction of the gem-difluoro group, based on general observations for fluorinated compounds. The LogP values are estimations based on the contribution of the fluorine atoms.

| Compound | Structure | Expected LogP |

| Morpholine | C4H9NO | -0.86 |

| This compound | C4H7F2NO | > -0.86 |

This enhanced lipophilicity can lead to improved passive diffusion across cell membranes. However, it is important to note that an optimal range of lipophilicity is often required for a successful drug, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The use of this compound allows for the fine-tuning of this critical property.

Impact on pKa and Basic Character

The introduction of fluorine atoms into a molecule can significantly alter the basicity of nearby functional groups, a principle that holds true for this compound. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom of the morpholine ring. acs.org This decreased electron density makes the nitrogen less likely to accept a proton, thereby lowering its basicity and pKa value compared to its non-fluorinated counterpart, morpholine.

This modulation of pKa is a critical tool in drug design. For a drug to be effective, it often needs to exist in a specific ionization state to interact with its biological target or to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. By strategically incorporating fluorine, medicinal chemists can fine-tune the pKa of a molecule to optimize its pharmacokinetic and pharmacodynamic profile. nih.gov

The effect of fluorination on the pKa of amines is additive; each additional fluorine atom in the β-position to the amine typically decreases the pKa by approximately 1.7 units in acyclic systems. yuntsg.com In cyclic systems like morpholine, the impact of fluorination can be even more pronounced due to the constrained geometry of the ring. nottingham.ac.uk The reduction in basicity can also influence a compound's bioavailability by altering its solubility and permeability across biological membranes. nih.govnottingham.ac.uk

Table 1: Comparison of pKa Values for Morpholine and a Predicted Range for this compound

| Compound | Structure | pKa | Predicted pKa of this compound |

|---|---|---|---|

| Morpholine |  |

8.4 | 5.0 - 6.0 |

| This compound |  |

Not available |

> Note: The pKa value for this compound is an estimated range based on the known effects of β-difluorination on amine basicity.

Enhancement of Metabolic Stability (General Concept)

One of the significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. yuntsg.com Many drug molecules are metabolized in the body by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. yuntsg.comresearchgate.net The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.

Conformational Control through Fluorine Substitution

The substitution of hydrogen with fluorine can have a profound impact on the conformational preferences of a molecule. nih.govmdpi.com This is due to a combination of steric and stereoelectronic effects. The "gauche effect" is a well-documented phenomenon where vicinal fluorine atoms prefer a gauche (60°) dihedral angle over an anti (180°) arrangement, which is counterintuitive based on simple steric and electrostatic repulsion arguments. wikipedia.orgd-nb.info This preference is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org

The ability of fluorine to influence molecular conformation is a powerful tool in rational drug design. nih.gov By locking a molecule into a specific, biologically active conformation, the binding affinity for its target can be enhanced, leading to increased potency. libretexts.orglibretexts.org The conformational control exerted by fluorine substitution can therefore be leveraged to design more selective and effective therapeutic agents. nih.gov

Design of Prodrugs Incorporating this compound

The concept of a prodrug involves administering a pharmacologically inactive compound that is converted into the active drug within the body through enzymatic or chemical transformation. ijpcbs.comorientjchem.org This approach is often used to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or chemical instability. nih.govnih.govhumanjournals.com

Furthermore, the physicochemical properties imparted by the this compound group, such as altered lipophilicity and basicity, could be exploited to improve the absorption and distribution of the prodrug. For instance, a prodrug could be designed to be more lipophilic to enhance its passage through cell membranes, after which it would be converted to the more polar, active drug.

Applications in Agrochemical Design

The principles that make fluorinated compounds attractive in drug discovery are also highly relevant to the design of modern agrochemicals, such as herbicides, insecticides, and fungicides. researchgate.netccspublishing.org.cn The incorporation of fluorine can enhance the efficacy, stability, and bioavailability of these agents. acs.org

The introduction of fluorine-containing groups, such as the this compound moiety, can significantly improve the properties of agrochemical candidates. researchgate.netnih.gov Enhanced metabolic stability, a key benefit of fluorination, means that the active compound can persist for a longer duration in the target pest or plant, leading to improved efficacy. acs.org This increased stability can also translate to better shelf-life and resistance to environmental degradation.

Furthermore, the modulation of physicochemical properties like lipophilicity and solubility through fluorination can improve the uptake and translocation of the agrochemical within the plant or its absorption by the target pest. researchgate.net This enhancement of bioavailability ensures that a sufficient concentration of the active ingredient reaches its site of action, maximizing its intended effect. acs.org

Other Emerging Industrial and Materials Science Applications

The unique properties of organofluorine compounds also lend themselves to applications beyond the life sciences. Fluoropolymers, for example, are widely used in various industrial settings due to their high chemical resistance, thermal stability, and low friction. efpia.eu

While specific applications of this compound in materials science are not extensively documented in the provided search results, its structural features suggest potential utility. The presence of the polar C-F bonds could impart unique dielectric properties, making it a candidate for inclusion in advanced polymers or liquid crystals. The morpholine ring system provides a scaffold that can be further functionalized to create novel monomers for polymerization or as a component in the synthesis of specialized materials. The stability of the C-F bond could also be advantageous in creating materials with enhanced durability and resistance to chemical and thermal degradation. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the broader application of 3,3-difluoromorpholine lies in the development of efficient, safe, and environmentally friendly synthetic methods. Current approaches often require harsh reagents and conditions, limiting their scalability and sustainability. mdpi.com

Future research will likely focus on developing greener fluorination protocols. This includes the use of milder and more selective fluorinating agents to reduce hazardous waste and improve safety. mdpi.com Key areas of development include:

Ionic Liquids as Green Media: Ionic liquids offer a promising alternative to volatile organic solvents in fluorination reactions due to their low volatility, high polarity, and potential for recyclability. researchgate.net They can enhance the chemoselectivity and reaction yields in both nucleophilic and electrophilic fluorinations. researchgate.net

Solid-State Fluorination: Mechanochemical methods, where reactions are conducted in the solid state with minimal or no solvent, present a rapid and environmentally friendly route. rsc.orgresearchgate.net A mechanochemical protocol using potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts has shown promise for the fluorination of N-heteroaryl halides. rsc.org

Electrochemical Fluorination: This approach utilizes electricity to drive fluorination reactions, often with simple and abundant fluoride sources like KF, avoiding the need for chemical oxidants. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and provide better temperature control, leading to more energy-efficient and cleaner syntheses of fluorinated heterocycles. benthamdirect.comacs.org

| Fluorination Protocol | Key Advantages | Representative Reagents/Conditions |

| Ionic Liquids | Green media, enhanced chemoselectivity, reusability | Task-specific ionic liquids, KF |

| Solid-State Fluorination | Rapid, solvent-free, cost-effective | KF, quaternary ammonium salts, mechanochemical mixing |

| Electrochemical Fluorination | Avoids chemical oxidants, mild conditions | KF, thiols/disulfides as starting materials |

| Microwave-Assisted Synthesis | Reduced reaction time, high yields, energy-efficient | Microwave irradiation |

Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the synthesis of complex biologically active molecules derived from this compound. Future advancements in this area are expected to involve:

Catalytic Asymmetric Methods: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental in accessing enantioenriched this compound derivatives. researchgate.netmdpi.com Silver-catalyzed asymmetric cycloaddition reactions have already proven effective for the synthesis of other enantioenriched gem-difluorinated heterocycles. researchgate.net

Substrate-Controlled Syntheses: Designing substrates with inherent stereochemical information can guide the stereochemical outcome of fluorination and subsequent transformations.

Fluorinative Ring-Contraction/Expansion: Innovative strategies such as fluorinative ring contractions could provide novel pathways to stereochemically defined difluorinated cyclic systems. researchgate.net

Late-Stage Functionalization: Methods for the direct and selective introduction of the difluoromethyl group into complex morpholine-containing molecules at a late stage of synthesis would be highly valuable for drug discovery programs. mdpi.com The Minisci reaction of gem-difluorinated cycloalkyl building blocks represents a promising approach for C-H modification of heterocyclic systems. acs.orgnih.gov

Exploration of Undiscovered Reactivity Patterns

The gem-difluoro group in this compound significantly alters the electronic properties of the morpholine (B109124) ring, suggesting that it may exhibit unique and unexplored reactivity. Future research should aim to elucidate these novel reaction pathways. The gem-difluoromethylene group can act as a bioisostere for carbonyl or amide groups, which could be exploited in the design of enzyme inhibitors. nih.gov The reactivity of gem-difluoroalkenes, which can be synthesized from related difluoromethyl compounds, offers a versatile platform for further functionalization. nih.govacs.org Understanding the stability and reactivity of intermediates, such as carbocations adjacent to the difluoromethyl group, will be key to developing new synthetic transformations. researchgate.net

Integration with Advanced Computational and AI-Driven Discovery Platforms

Predicting Physicochemical Properties: AI and machine learning models can accurately predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of this compound derivatives, guiding the selection of the most promising candidates for synthesis. patsnap.com

De Novo Drug Design: Generative AI models can design novel molecular structures incorporating the this compound scaffold with desired pharmacological profiles. patsnap.com

Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions, facilitating the development of efficient synthetic routes. nih.gov

Target Identification and Binding Pose Prediction: Computational docking and molecular dynamics simulations can be used to identify potential biological targets for this compound derivatives and to predict their binding modes with high accuracy. nih.gov The use of AI in these areas can significantly reduce the time and cost associated with traditional drug discovery pipelines. patsnap.comikprress.org

Expanding the Scope of Applications beyond Current Frontiers

While the primary interest in fluorinated heterocycles lies in medicinal chemistry, the unique properties of this compound could lead to applications in other fields. rsc.orgnih.govresearchgate.net Future research should explore these underexplored avenues:

Agrochemicals: The metabolic stability and altered biological activity conferred by the difluoromethyl group could be advantageous in the development of new pesticides and herbicides. nih.gov

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability and low surface energy. Incorporating the this compound moiety into polymer backbones could lead to new materials with tailored properties.

Positron Emission Tomography (PET) Imaging: The introduction of the fluorine-18 (B77423) isotope ([¹⁸F]) into the this compound scaffold could generate novel PET imaging agents for diagnostic purposes in oncology and neuroscience. sigmaaldrich.com

Catalysis: Chiral derivatives of this compound could be investigated as ligands in asymmetric catalysis.

The continued exploration of the synthesis, reactivity, and applications of this compound holds significant promise for advancing various scientific disciplines. Addressing the current challenges through innovative and sustainable approaches will be key to unlocking the full potential of this intriguing fluorinated heterocycle.

Q & A

Basic: What are the established synthetic routes for 3,3-Difluoromorpholine, and how can their efficiency be evaluated?

The synthesis of this compound typically involves fluorination of morpholine derivatives or ring-closing strategies using fluorinated precursors. For example, novel sulfonium salts (e.g., 3,3-difluoroallyl sulfonium salts) have been employed to introduce geminal difluoride groups into heterocycles, which can inform analogous approaches for morpholine fluorination . To evaluate efficiency, researchers should compare yields, purity (via HPLC or GC-MS), reaction time, and scalability. Key parameters include fluorinating agent reactivity (e.g., DAST or Deoxo-Fluor), solvent polarity, and temperature control to minimize side reactions like defluorination.

Advanced: How can computational modeling optimize reaction conditions for this compound synthesis?

Density functional theory (DFT) calculations can predict transition states and intermediates in fluorination reactions, identifying energy barriers for fluorination versus competing pathways (e.g., ring-opening). Molecular dynamics simulations may also assess solvent effects on reaction kinetics. For instance, studies on fluorinated sulfonium salts highlight the role of solvent polarity in stabilizing charged intermediates, which can be extrapolated to morpholine systems . Researchers should validate computational predictions with experimental kinetic studies (e.g., in situ IR monitoring) to refine reaction parameters.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR : <sup>19</sup>F NMR is critical for confirming the presence and position of fluorine atoms, while <sup>13</sup>C NMR can distinguish between morpholine ring conformers.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies C-F stretching vibrations (~1100–1200 cm⁻¹) and morpholine ring vibrations .

Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accurate spectral assignments .

Advanced: How do steric and electronic effects of fluorine substituents influence this compound’s reactivity in catalysis?

The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, enhancing nucleophilic attack in catalytic cycles. Steric effects from the difluoro motif can restrict ring puckering, stabilizing specific transition states. Researchers should conduct kinetic isotope effect (KIE) studies and X-ray crystallography to map steric interactions. Comparative studies with non-fluorinated morpholine derivatives (e.g., monitoring reaction rates in SNAr or cross-coupling reactions) can isolate electronic contributions .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent moisture-induced decomposition .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Advanced: What are the thermal decomposition pathways of this compound, and how can they be mitigated?

Thermogravimetric analysis (TGA) coupled with GC-MS can identify decomposition products like CO, CO₂, and HF . Mitigation strategies include:

- Stabilizing the compound with radical inhibitors (e.g., BHT).

- Avoiding temperatures >150°C during synthesis or storage.

- Using corrosion-resistant reactors (e.g., Hastelloy) to handle HF byproducts.

Basic: How is this compound utilized in pharmaceutical intermediate synthesis?

The morpholine ring serves as a scaffold for bioactive molecules. Fluorination at the 3,3-positions enhances metabolic stability and membrane permeability. For example, fluorinated morpholine derivatives are key intermediates in kinase inhibitors or antiviral agents. Researchers should screen derivatives using in vitro ADMET assays and compare logP values to assess bioavailability improvements .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Cross-Validation : Replicate assays under identical conditions (e.g., cell lines, concentrations).

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size consistency across studies.

- Structural Profiling : Use X-ray crystallography or cryo-EM to confirm target binding modes, ruling out off-target effects .

Basic: What regulatory considerations apply to this compound in international research?

- REACH Compliance : Ensure registration if annual EU imports exceed 1 ton.

- TSCA Status : Verify if the compound is listed on the TSCA Inventory for U.S. exports .

- Waste Disposal : Follow OECD guidelines for fluorinated waste, including neutralization of HF byproducts .

Advanced: What strategies enable the enantioselective synthesis of this compound derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed fluorination) can induce enantioselectivity. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.